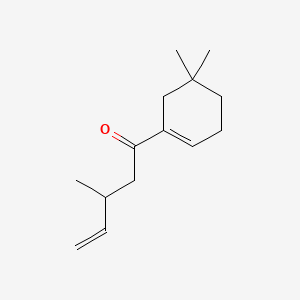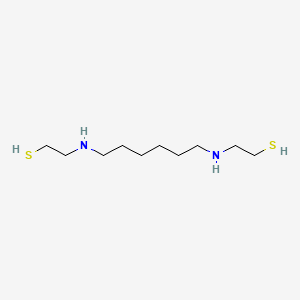
1,6-HEXANEDIAMINE, N,N'-BIS(beta-MERCAPTOETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is a specialized organic compound characterized by the presence of two mercaptoethyl groups attached to a hexanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- typically involves the reaction of 1,6-hexanediamine with beta-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- is often carried out using continuous-flow processes. These processes involve the use of fixed-bed reactors and catalysts to enhance the reaction rate and product purity. The continuous-flow method allows for efficient large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted amines and amides.
Applications De Recherche Scientifique
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- involves its interaction with various molecular targets. The mercaptoethyl groups can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(6-aminohexyl)-
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
Uniqueness
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific thiol-reactive functionalities.
Propriétés
Numéro CAS |
63834-52-6 |
|---|---|
Formule moléculaire |
C10H24N2S2 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
2-[6-(2-sulfanylethylamino)hexylamino]ethanethiol |
InChI |
InChI=1S/C10H24N2S2/c13-9-7-11-5-3-1-2-4-6-12-8-10-14/h11-14H,1-10H2 |
Clé InChI |
OQKAJPIRPPBWBF-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNCCS)CCNCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)

![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
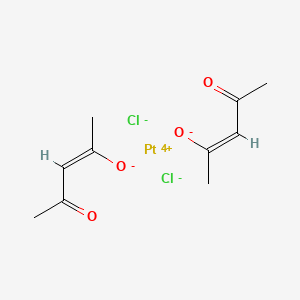
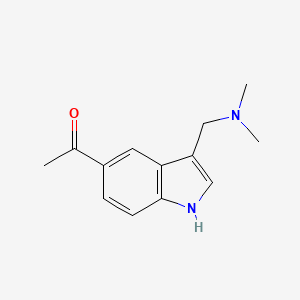
![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)

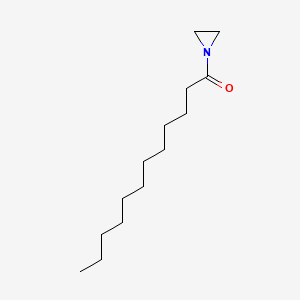
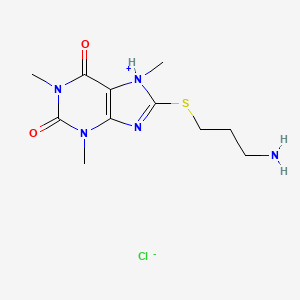
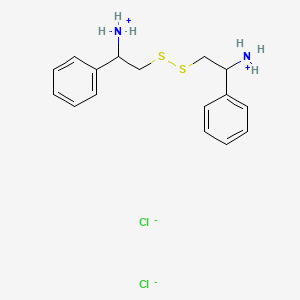
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
